ONO-2952
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-2952 is a novel and selective inhibitor of translocator protein 18 kDa. It has shown potential in reducing stress-induced defecation and visceral hyperalgesia in rat models. This compound is being investigated for its efficacy and safety in treating irritable bowel syndrome with diarrhea .
Preparation Methods
ONO-2952 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a spirocyclic structure, which is a key feature of this compound. The reaction conditions include controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods involve scaling up these reactions while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
ONO-2952 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
ONO-2952 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the translocator protein 18 kDa and its role in various biological processes. In biology, this compound is used to investigate the effects of stress on the brain and gastrointestinal system. In medicine, it is being explored as a potential treatment for irritable bowel syndrome with diarrhea and other stress-related disorders. In industry, this compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
ONO-2952 exerts its effects by selectively inhibiting the translocator protein 18 kDa. This protein is involved in the regulation of neurosteroid production and noradrenaline release in the brain. By inhibiting this protein, this compound reduces the stress-induced accumulation of neurosteroids and noradrenaline, thereby alleviating stress-related symptoms. The molecular targets and pathways involved include the translocator protein 18 kDa and the noradrenergic system .
Comparison with Similar Compounds
ONO-2952 is unique in its high selectivity for the translocator protein 18 kDa compared to other receptors, transporters, ion channels, and enzymes. Similar compounds include other translocator protein 18 kDa antagonists, such as XBD-173 and PK11195. this compound has shown greater selectivity and potency in inhibiting the translocator protein 18 kDa, making it a promising candidate for further research and development .
Properties
CAS No. |
895169-20-7 |
---|---|
Molecular Formula |
C22H20ClFN2O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone |
InChI |
InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m0/s1 |
InChI Key |
ZBQMTQGDBFZUBG-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)N1CC2(CC2)C3=C([C@@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
SMILES |
CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
Canonical SMILES |
CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro(beta-carboline-4,1'-cyclopropan)-2(3H)-yl)ethanone ONO-2952 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.